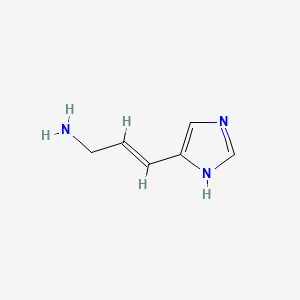
3-(1H-imidazol-5-yl)prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-imidazol-5-yl)prop-2-en-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-5-yl)prop-2-en-1-amine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-imidazol-5-yl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The antimicrobial potential of imidazole derivatives, including 3-(1H-imidazol-5-yl)prop-2-en-1-amine, has been extensively studied. Research indicates that compounds containing imidazole rings exhibit notable activity against various bacterial strains.
Case Study: Antibacterial Activity
In a study by Foroumadi et al., several imidazole derivatives were synthesized and evaluated for their efficacy against Gram-negative bacteria such as E. coli and P. aeruginosa. The compounds demonstrated varying degrees of antibacterial activity, with some achieving significant inhibition zones in disk diffusion assays .
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 27 | P. aeruginosa |
| Compound C | 30 | S. aureus |
Anticancer Activity
Imidazole-containing compounds have shown promising results in anticancer research. The mechanism often involves the regulation of cell migration and invasion, which are critical in cancer metastasis.
Case Study: Antitumor Potential
Yurttas et al. synthesized various derivatives of imidazole and tested their cytotoxic effects on cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The study utilized the MTT assay to determine the half-maximal inhibitory concentration (IC50) values, revealing that certain compounds exhibited potent cytotoxicity .
Table 2: Cytotoxicity of Imidazole Derivatives Against Cancer Cell Lines
| Compound | IC50 Value (µM) | C6 (Rat Glioma) | HepG2 (Human Liver) |
|---|---|---|---|
| Compound 20a | 27.0 ± 1.41 | 50.0 ± 5.0 | |
| Compound 20g | 15.67 ± 2.52 | 58.33 ± 2.89 | |
| Cisplatin | 23.0 ± 1.73 | 46.67 ± 7.64 |
Antitubercular Activity
The compound also exhibits potential as an antitubercular agent, with studies indicating its efficacy against Mycobacterium tuberculosis.
Case Study: Evaluation Against Tuberculosis
Amini et al. reported the synthesis of several imidazole derivatives and tested them against Mycobacterium tuberculosis. The results demonstrated that some compounds had significant inhibition percentages compared to the reference drug rifampicin .
Table 3: Antitubercular Activity of Imidazole Derivatives
| Compound | Inhibition % | Reference Drug |
|---|---|---|
| Compound A | 9 | Rifampicin (>98) |
| Compound B | 50 | Rifampicin (>98) |
| Compound C | 34 | Rifampicin (>98) |
Wirkmechanismus
The mechanism of action of 3-(1H-imidazol-5-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Histidine: An amino acid that contains an imidazole ring.
Metronidazole: An antibiotic that contains an imidazole ring.
Uniqueness
3-(1H-imidazol-5-yl)prop-2-en-1-amine is unique due to its specific structure, which combines the imidazole ring with a prop-2-en-1-amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
99935-65-6 |
|---|---|
Molekularformel |
C6H9N3 |
Molekulargewicht |
123.16 g/mol |
IUPAC-Name |
(E)-3-(1H-imidazol-5-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C6H9N3/c7-3-1-2-6-4-8-5-9-6/h1-2,4-5H,3,7H2,(H,8,9)/b2-1+ |
InChI-Schlüssel |
CGEIRZFOBXDGLI-OWOJBTEDSA-N |
SMILES |
C1=C(NC=N1)C=CCN |
Isomerische SMILES |
C1=C(NC=N1)/C=C/CN |
Kanonische SMILES |
C1=C(NC=N1)C=CCN |
Synonyme |
cis-IAA imidazolyl-4-allylamine trans-IAA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















